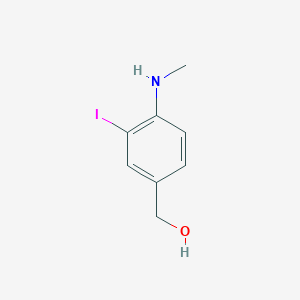
(3-Iodo-4-(methylamino)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodo-4-(methylamino)phenyl)methanol is an organic compound with the molecular formula C8H10INO. It is characterized by the presence of an iodine atom, a methylamino group, and a hydroxyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-4-(methylamino)phenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the methylamino group. One common method includes:
Iodination: The starting material, such as 4-methylaminophenol, is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the benzene ring.
Reduction: The resulting iodinated compound is then reduced to form the corresponding methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-iodo-4-(methylamino)benzaldehyde.
Reduction: Formation of 3-iodo-4-(methylamino)benzyl alcohol.
Substitution: Formation of 3-azido-4-(methylamino)phenylmethanol.
Applications De Recherche Scientifique
(3-Iodo-4-(methylamino)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Iodo-4-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methylamino group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
(4-(Methylamino)phenyl)methanol: Lacks the iodine atom, resulting in different chemical properties and reactivity.
(3-Bromo-4-(methylamino)phenyl)methanol: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
(3-Chloro-4-(methylamino)phenyl)methanol:
Uniqueness: (3-Iodo-4-(methylamino)phenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s reactivity and interactions are beneficial .
Propriétés
Formule moléculaire |
C8H10INO |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
[3-iodo-4-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10INO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3 |
Clé InChI |
NSMNCUNQDLVKQQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


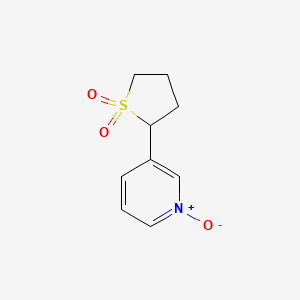
![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)


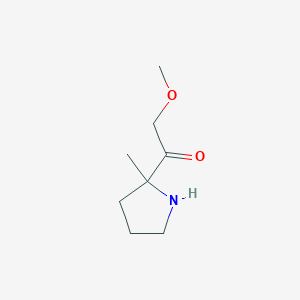
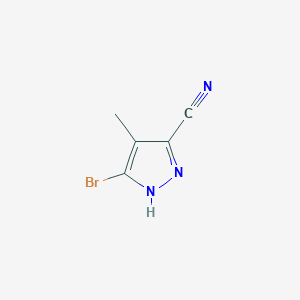
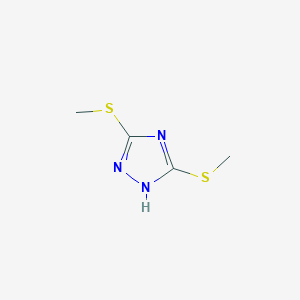

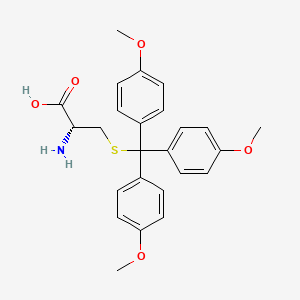
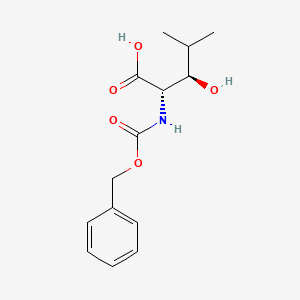
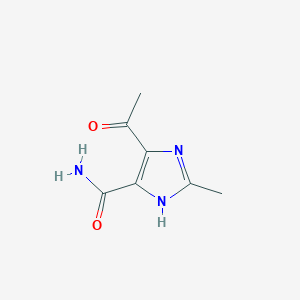

![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)

